molecular formula C21H15NO4 B3008808 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 681479-56-1

6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3008808
CAS RN: 681479-56-1
M. Wt: 345.354
InChI Key: QOWRVGPGWKIYKN-UHFFFAOYSA-N
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Description

The compound 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a chemical that features a chromene core, which is a heterocyclic compound with oxygen-containing rings. This core is substituted with a methoxy group and a naphthalene moiety through an amide linkage. The naphthalene ring system is known for its planar structure and aromaticity, which can contribute to the compound's overall properties, such as electronic configuration and reactivity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, they do offer insights into related structures. For instance, the synthesis of naphthalene homo-oligoamides reported in the first paper involves monomer building blocks derived from amino-methoxy-naphthalene carboxylic acids . These building blocks could potentially be modified to synthesize the compound by introducing a chromene core and the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as the one described in the second paper, shows that the naphthalene ring system can be twisted relative to other ring systems like the chromenone skeleton . This twisting can affect the compound's molecular interactions and stability. For 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, the presence of the methoxy and carboxamide groups could influence the overall molecular conformation and the spatial arrangement of the naphthalene and chromene units.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the functional groups present. The methoxy group is an electron-donating substituent, which could potentially activate the chromene ring towards electrophilic substitution reactions. The amide linkage between the naphthalene and chromene units may also participate in chemical reactions, particularly hydrolysis under certain conditions, leading to the cleavage of the amide bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide would likely be influenced by the interplay between its rigid planar naphthalene ring and the more flexible chromene ring system. The intramolecular hydrogen bonding, as seen in related compounds , could contribute to the compound's solubility and melting point. Additionally, the presence of multiple aromatic rings could result in significant UV/Vis absorbance, making it potentially useful for optical applications.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

Aryl carboxamides, such as 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, are pivotal in the synthesis of biologically active compounds. The synthesis of mono- and difluoronaphthoic acids highlights the importance of fluorinated versions of naphthoic acids, which share structural similarities with the subject compound, in medicinal chemistry. These acids are synthesized through various techniques, including electrophilic fluorination and Friedel-Crafts cyclization, underscoring the versatility and significance of aryl carboxamides in synthetic chemistry (Tagat et al., 2002).

Drug Discovery and Development

The compound's structural framework is relevant in drug discovery, particularly in the development of inhibitors targeting specific receptors or enzymes. For example, compounds structurally related to 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide have been identified as potent and selective inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR2), demonstrating significant potential in the treatment of diseases where angiogenesis plays a crucial role, such as solid tumors (Bold et al., 2016).

Photodetachment and Photoreactions Studies

The structural moiety of 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is also significant in the study of photodetachment and photoreactions, particularly in substituted naphthalene anions. Such studies provide insights into the spectroscopic behavior of naphthalene derivatives under various conditions, contributing to our understanding of their reactivity and potential applications in materials science (Bull et al., 2019).

Material Science and Polymer Chemistry

In material science and polymer chemistry, naphthalene-ring-containing compounds, akin to 6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide, play a crucial role. For instance, the synthesis and study of needlelike crystals (whiskers) of poly(6-hydroxy-2-naphthoic acid) showcase the application of naphthalene derivatives in creating advanced materials with specific physical properties, such as phase transitions and rotational freedom of naphthalene rings, which are essential for developing new polymers and materials (Schwarz & Kricheldorf, 1991).

properties

IUPAC Name

6-methoxy-N-naphthalen-1-yl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-25-15-9-10-19-14(11-15)12-17(21(24)26-19)20(23)22-18-8-4-6-13-5-2-3-7-16(13)18/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWRVGPGWKIYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

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